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Compound of Interest

2,4,6-Trifluoro-3-
Compound Name: ) )
hydroxyphenylboronic acid

Cat. No.: B1393409

In the landscape of pharmaceutical research, the strategic incorporation of fluorine atoms and
boronic acid functionalities into molecular scaffolds is a cornerstone of modern drug design.[1]
[2] Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, most notably
in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the
formation of crucial carbon-carbon bonds.[3][4][5]

The addition of fluorine atoms to these structures imparts profound effects on a molecule's
pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can enhance
metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and
bioavailability.[2] 2,4,6-Trifluoro-3-hydroxyphenylboronic acid emerges as a particularly
valuable reagent, combining the synthetic utility of the boronic acid group with the beneficial
properties conferred by a trifluorinated and hydroxylated phenyl ring. This unique combination
makes it a powerful tool for constructing complex molecular architectures for novel therapeutic
agents.[1]

Core Physicochemical Properties

Understanding the fundamental properties of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is
critical for its effective application. The molecule's structure directly influences its reactivity,
stability, and handling requirements.

Molecular Structure and Weight
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The core of the compound is a phenyl ring substituted with a boronic acid group [-B(OH)z],
three fluorine atoms, and one hydroxyl group. The precise arrangement of these substituents
dictates its chemical behavior.

dot graph "molecular_structure” { layout="neato"; node [shape=plaintext]; edge
[color="#202124"];

/I Central Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C",
pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6
[label="C", pos="0,-1.5!"];

// Bonds in the ring C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3
[label=""; C3 -- C5 [label="7; C5 -- C1 [label="";

/I Substituents B [label="B", pos="0,3!"]; O1_B [label="0", pos="-0.8,3.8!"]; H1_O [label="H",
pos="-1.2,4.4!"]; O2_B [label="0", pos="0.8,3.8!"]; H2_O [label="H", pos="1.2,4.4!"]; F1
[label="F", pos="-2.6,1.5!"]; F2 [label="F", pos="2.6,1.5!"]; F3 [label="F", pos="2.6,-1.5!"]; O_C
[label="0", pos="-2.6,-1.5!"]; H_O [label="H", pos="-3.2,-2!"];

// Bonds to substituents C1 --B; B-- 01 B; 01 B--H1 O;B--02 B; 02 B--H2 O; C4 --
F1;C5--F2;C3--F3;C2--0_C; O_C--H_O; } enddot Figure 1: 2D structure of 2,4,6-
Trifluoro-3-hydroxyphenylboronic acid.

Quantitative Data Summary

A summary of the key quantitative data for 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is
presented below.
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Property Value Source
Molecular Formula CeH4BF303 [61[7]
Molecular Weight 191.90 g/mol Calculated
Monoisotopic Mass 192.02055 Da [6]

CAS Number 1072951-37-1 [718]
Appearance Solid / Powder

Purity Typically 295%

Synthesis of Aryl Boronic Acids

The synthesis of substituted phenylboronic acids is a well-established field in organic

chemistry. While specific, peer-reviewed synthesis routes for 2,4,6-Trifluoro-3-
hydroxyphenylboronic acid are proprietary or less commonly published, a general and robust
methodology involves the formation of an organometallic intermediate from a corresponding
aryl halide, followed by quenching with a borate ester.[9][10]

Generalized Synthesis Workflow

The typical pathway begins with a suitably protected brominated precursor. The hydroxyl group
must be protected to prevent interference with the formation of the Grignard or organolithium
reagent.

Click to download full resolution via product page

Causality in Experimental Choices

e Protection of Hydroxyl Group: The acidic proton of the hydroxyl group would quench the
highly basic Grignard or organolithium reagent. Protecting groups like silyl ethers (e.g.,
TBDMS) or benzyl ethers are common choices.[11]

e Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to
water. All glassware must be flame-dried, and solvents must be anhydrous to prevent
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reaction failure.[9][10]

o Low-Temperature Borylation: The reaction of the organometallic intermediate with the trialkyl
borate is highly exothermic. Performing this step at low temperatures (e.g., -78 °C) is crucial
to control the reaction rate and prevent the formation of undesired side products.[9]

» Acidic Workup: The initial product of borylation is a boronate ester. Acidic hydrolysis is
required to convert this ester into the final boronic acid.[9][10]

Applications in Drug Discovery & Development

Boronic acids are indispensable tools in medicinal chemistry.[4][12] The unique electronic
properties of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid make it a valuable building block
for synthesizing novel drug candidates.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura coupling
reaction to form biaryl or aryl-heteroaryl structures, which are common maotifs in
pharmaceuticals.[3][5]

Reaction Scheme: Art-B(OH)2 + Ar2-X ---[Pd catalyst, Base]---> Art-Arz2

Where:

o Art-B(OH)z: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

e Ar2-X: An aryl or heteroaryl halide (X =1, Br, Cl) or triflate (OTf)

e Pd catalyst: A palladium source, often Pd(PPhs)a or Pd(OAc)z with a phosphine ligand.[3]

o Base: Required to activate the boronic acid, forming a more nucleophilic boronate species.
Common bases include Na2COs, Cs2COs, or KsPOa.[3]

Click to download full resolution via product page
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Field-Proven Insights: Why This Reagent?

e Enhanced Potency: The trifluorophenyl motif can participate in favorable interactions (e.g.,
halogen bonding, dipole-dipole) within the active site of a target protein, potentially
increasing binding affinity and drug potency.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its presence can block
sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's
half-life and bioavailability.[2]

e Modulation of pKa: The electron-withdrawing nature of the fluorine atoms and the presence
of the hydroxyl group can significantly alter the acidity and basicity of nearby functional
groups, which is critical for optimizing drug-target interactions and solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the use of 2,4,6-Trifluoro-3-
hydroxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound from 2,4,6-Trifluoro-3-hydroxyphenylboronic
acid and an aryl bromide.

Materials:

2,4,6-Trifluoro-3-hydroxyphenylboronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium(ll) Acetate [Pd(OAc)z] (0.02 equivalents)

Triphenylphosphine [PPhs] (0.08 equivalents)

Potassium Carbonate [K2COs] (3.0 equivalents), finely ground

Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

Reaction vessel (e.g., Schlenk flask)
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« Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:

o Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert
atmosphere (N2 or Ar). This is critical to exclude oxygen, which can deactivate the palladium
catalyst.

o Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), 2,4,6-Trifluoro-3-
hydroxyphenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), Pd(OAc)2 (0.02 eq.),
and PPhs (0.08 eq.).

o Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or
syringe. The use of a biphasic system with water often accelerates the reaction.

» Degassing (Self-Validation): Subject the resulting mixture to three cycles of vacuum/inert gas
backfill to ensure all dissolved oxygen is removed. A successful reaction is often indicated by
a color change as the active Pd(0) species forms.

o Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The disappearance of the limiting reactant (aryl bromide) indicates
completion.

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer.

o Extraction: Extract the agqueous layer two more times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the crude product via flash
column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of
the reagent.
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» Handling: Always handle 2,4,6-Trifluoro-3-hydroxyphenylboronic acid in a well-ventilated
fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety
goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and direct
contact with skin and eyes.[16] The compound is classified as a skin, eye, and respiratory
irritant.[14][15]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated
area.[15][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.
[15] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended
to prevent degradation.[17]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[13][15]

Conclusion

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a sophisticated and highly valuable reagent
for chemical researchers and drug development professionals. Its unique substitution pattern
offers a powerful method for introducing fluorinated and hydroxylated moieties into complex
molecules, providing a pathway to enhance the metabolic stability and biological activity of new
chemical entities. A thorough understanding of its properties, synthesis, and reactivity,
particularly in Suzuki-Miyaura coupling, combined with stringent adherence to safety protocols,
will enable scientists to fully exploit its potential in advancing the frontiers of medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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